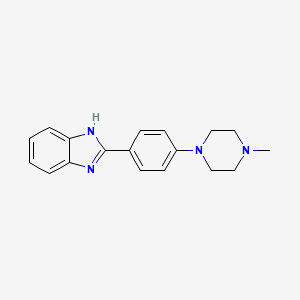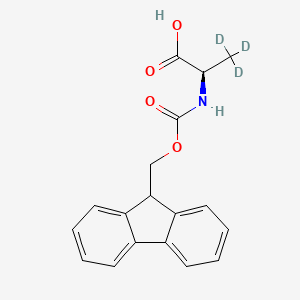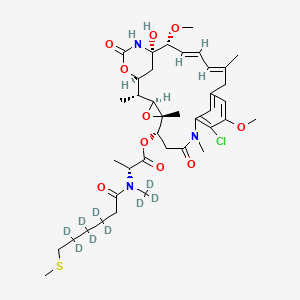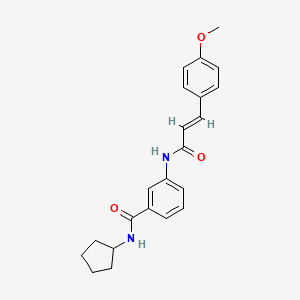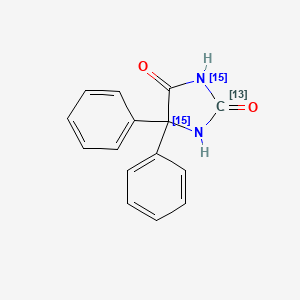
Phenytoin-15n2,13c
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenytoin-15n2,13c is a labeled form of Phenytoin, where the nitrogen and carbon atoms are isotopically labeled with nitrogen-15 and carbon-13, respectivelyIt is widely known for its antiepileptic activity and has been used in the treatment of epilepsy and other neurological disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenytoin-15n2,13c can be synthesized by incorporating the isotopically labeled nitrogen and carbon atoms into the Phenytoin molecule. One common method involves the reaction of benzil with urea in the presence of a base. The reaction typically takes place in an aqueous sodium hydroxide solution with ethanol as a solvent. The mixture is refluxed for several hours to yield Phenytoin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of isotopically labeled precursors and optimized reaction conditions to ensure high yield and purity. Green chemistry approaches have also been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Phenytoin-15n2,13c undergoes various chemical reactions, including:
Oxidation: Phenytoin can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert Phenytoin to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic rings or the hydantoin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include hydroxylated Phenytoin, reduced Phenytoin derivatives, and substituted Phenytoin compounds .
Applications De Recherche Scientifique
Phenytoin-15n2,13c has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving drug metabolism and pharmacokinetics.
Biology: Helps in understanding the biological pathways and interactions of Phenytoin.
Medicine: Used in research on epilepsy and other neurological disorders.
Industry: Employed in the development of new antiepileptic drugs and formulations.
Mécanisme D'action
Phenytoin-15n2,13c exerts its effects by blocking voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in neurons. By inhibiting these channels, Phenytoin stabilizes neuronal membranes and prevents the excessive firing of neurons, thereby reducing the occurrence of seizures. The molecular targets include the sodium channels, and the pathways involved are related to the modulation of ion flow across the neuronal membrane .
Comparaison Avec Des Composés Similaires
Phenytoin-15n2,13c can be compared with other antiepileptic drugs such as:
Carbamazepine: Another sodium channel blocker with similar antiepileptic properties.
Valproic Acid: A broad-spectrum antiepileptic drug that works through multiple mechanisms.
Lamotrigine: Also blocks sodium channels but has a different chemical structure.
This compound is unique due to its isotopic labeling, which makes it particularly useful in research applications involving tracing and quantification .
Propriétés
Formule moléculaire |
C15H12N2O2 |
|---|---|
Poids moléculaire |
255.25 g/mol |
Nom IUPAC |
5,5-diphenyl-(213C,1,3-15N2)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/i14+1,16+1,17+1 |
Clé InChI |
CXOFVDLJLONNDW-JDOJCZCPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2(C(=O)[15NH][13C](=O)[15NH]2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-2-yl]pyrimidin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12404437.png)
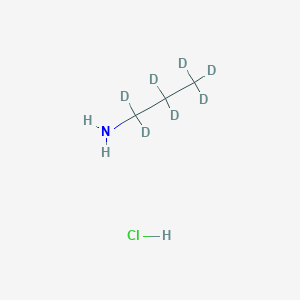
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)
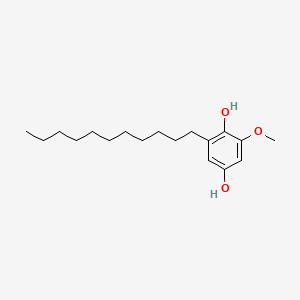
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
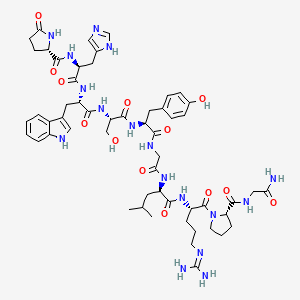
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
